molecular formula C16H18Cl2N2O2 B5095226 6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one

6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one

Cat. No.: B5095226
M. Wt: 341.2 g/mol
InChI Key: KFEUNMQGICHNQV-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8 on the chromen-4-one ring, and a 4-ethylpiperazin-1-ylmethyl group at position 3. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromen-4-one and 4-ethylpiperazine.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 6,8-dichlorochromen-4-one and 4-ethylpiperazine.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

    Oxidation and Reduction: The chromen-4-one ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can also participate in condensation reactions with various aldehydes and ketones to form new chromen-4-one derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like DMF are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one is unique due to the presence of the 4-ethylpiperazin-1-ylmethyl group, which imparts distinct biological activities and properties compared to other similar compounds. This structural feature enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.

Properties

IUPAC Name

6,8-dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-2-19-3-5-20(6-4-19)9-11-10-22-16-13(15(11)21)7-12(17)8-14(16)18/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUNMQGICHNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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